2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, a furan moiety, and a methoxyphenyl group, making it a unique candidate for further study and application.
Mechanism of Action
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine motif have been studied as potential inhibitors of c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Compounds with similar structures have been shown to inhibit c-met kinase . Inhibition of this kinase can disrupt cellular signaling pathways, leading to reduced cell proliferation and survival.
Biochemical Pathways
C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the ras/erk and pi3k/akt pathways . Inhibition of c-Met kinase can therefore disrupt these pathways, potentially leading to anti-cancer effects.
Result of Action
Inhibition of c-met kinase by similar compounds can lead to reduced cell proliferation and survival , suggesting potential anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors[_{{{CITATION{{{1{Synthesis and Antimicrobial Study of New Fused Thiazolo [3,2-](https://link.springer.com/article/10.1134/S1070428020010200). The furan moiety is introduced through a subsequent reaction with furan-2-carbonyl chloride[{{{CITATION{{{1{Synthesis and Antimicrobial Study of New Fused Thiazolo 3,2-{{{CITATION{{{_1{Synthesis and Antimicrobial Study of New Fused Thiazolo 3,2-.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: : The triazolo[4,3-b]pyridazine core can be reduced to form a corresponding amine.
Substitution: : The methoxyphenyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid
Reduction: : Triazolo[4,3-b]pyridazine amine
Substitution: : Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its ability to inhibit these proteins suggests its use in developing new anticancer drugs.
Medicine
The compound's potential as an anticancer agent is being explored, with studies indicating its effectiveness in inhibiting tumor growth. Its dual inhibitory action on c-Met and Pim-1 makes it a promising candidate for further development in cancer treatment.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs targeting various diseases. Its unique structure and biological activity make it a valuable asset in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: : These compounds share the triazolo[4,3-b]pyridazine core but may have different substituents on the ring.
Furan derivatives: : Compounds containing furan rings with various substituents.
Methoxyphenyl derivatives: : Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is unique due to its combination of the triazolo[4,3-b]pyridazine core, furan moiety, and methoxyphenyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-25-13-6-4-12(5-7-13)19-17(24)11-27-18-21-20-16-9-8-14(22-23(16)18)15-3-2-10-26-15/h2-10H,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYAHCORGLDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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